

# A Comparative Analysis of Esomeprazole Magnesium Tablet Dissolution Profiles

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## Compound of Interest

Compound Name: *Esomeprazole magnesium salt*

Cat. No.: *B1139132*

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A comprehensive review of the in-vitro dissolution performance of various esomeprazole magnesium tablet formulations, providing key data and methodologies for researchers and drug development professionals.

Esomeprazole magnesium, a proton pump inhibitor, is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders. As a delayed-release formulation, the dissolution profile of esomeprazole magnesium tablets is a critical quality attribute, ensuring the drug bypasses the acidic environment of the stomach and is released in the neutral pH of the small intestine. This guide provides a comparative analysis of the dissolution profiles of different esomeprazole magnesium tablet formulations, supported by experimental data from published studies.

## Comparative Dissolution Data

The following tables summarize the cumulative drug release of different esomeprazole magnesium tablet brands in simulated gastric and intestinal fluids. These studies highlight the variability that can exist between different formulations.

Table 1: Dissolution in Simulated Gastric Fluid (pH 1.2) after 15 minutes[1][2]

Product	Mean Cumulative % Drug Release
Originator Brand (E1)	Complied with USP specification (<25%)
Generic Brand E2	Did not comply
Generic Brand E3	Complied with USP specification
Generic Brand E4	Complied with USP specification
Generic Brand E5	Complied with USP specification
Generic Brand E6	Complied with USP specification
Generic Brand E7	Did not comply
Generic Brand E8	Complied with USP specification
Generic Brand E9	Complied with USP specification
Generic Brand E10	Complied with USP specification
Generic Brand E11	Did not comply

Table 2: Dissolution in Simulated Intestinal Fluid (pH 6.8) after 45 minutes[1][2]

Product	Mean Cumulative % Drug Release
Originator Brand (E1)	> 85%
Generic Brand E2	> 85%
Generic Brand E3	> 85%
Generic Brand E4	> 85%
Generic Brand E5	> 85%
Generic Brand E6	> 85%
Generic Brand E7	> 85%
Generic Brand E8	> 85%
Generic Brand E9	> 85%
Generic Brand E10	< 85% (Failed to meet USP specification)
Generic Brand E11	< 85% (Failed to meet USP specification)

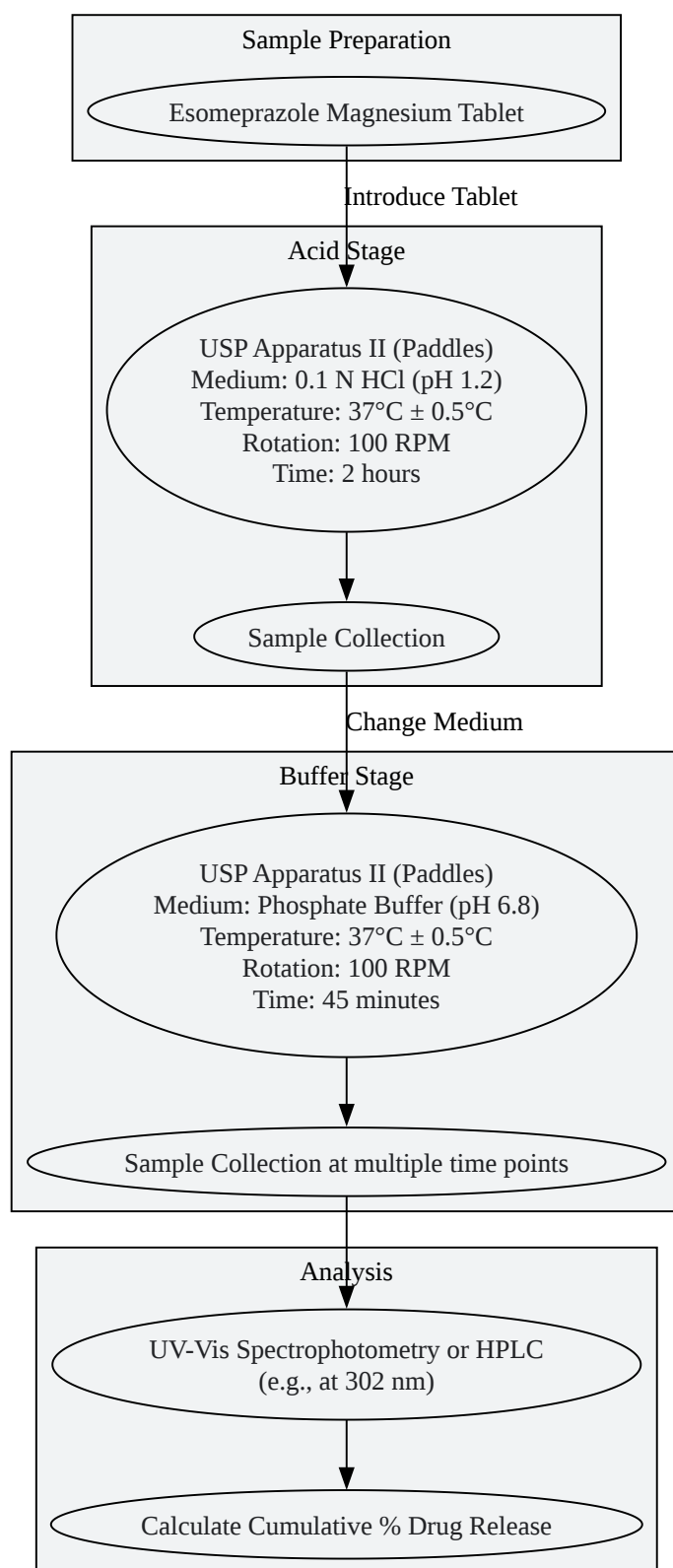
## Experimental Protocols

The dissolution studies cited in this guide generally adhere to the methodologies outlined in the United States Pharmacopeia (USP). A typical experimental workflow is detailed below.

### Dissolution Testing Methodology

A standardized two-stage dissolution process is employed for enteric-coated tablets like esomeprazole magnesium to simulate the physiological transit from the stomach to the intestine.

- **Acid Stage (Simulated Gastric Fluid):** Tablets are first exposed to an acidic medium (typically 0.1 N HCl, pH 1.2) for a period of up to 2 hours to assess the integrity of the enteric coating. [3] Drug release in this stage should be minimal.
- **Buffer Stage (Simulated Intestinal Fluid):** Following the acid stage, the dissolution medium is replaced with a phosphate buffer (typically pH 6.8) to simulate the conditions of the small intestine.[4][5] Drug release is then measured over a specified period.



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